molecular formula C15H24O B13421837 (1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde CAS No. 25491-00-3

(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde

Cat. No.: B13421837
CAS No.: 25491-00-3
M. Wt: 220.35 g/mol
InChI Key: PBMHTGOFWRRJFS-BIGJJFBESA-N
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Description

(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde is a complex organic compound known for its unique tricyclic structure. This compound is characterized by its three fused rings and an aldehyde functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of functional group transformations to introduce the aldehyde group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient in terms of yield and purity. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde can be reduced to form a primary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions often involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the primary alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its tricyclic structure can mimic certain natural products, making it useful in the study of enzyme-substrate interactions and receptor binding.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The aldehyde group can be modified to create analogs with improved pharmacokinetic and pharmacodynamic profiles.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The tricyclic structure also allows for specific binding interactions with receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carboxylic acid
  • (1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-methanol

Uniqueness

Compared to similar compounds, (1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde is unique due to its aldehyde functional group. This group allows for a wider range of chemical reactions and interactions, making it more versatile in synthetic and biological applications.

Properties

CAS No.

25491-00-3

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde

InChI

InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3/t10-,11-,12+,13+,15+/m1/s1

InChI Key

PBMHTGOFWRRJFS-BIGJJFBESA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]3[C@H]1CC[C@@H]3[C@@H]2C=O)(C)C

Canonical SMILES

CC1(CCCC2(C3C1C(C2C=O)CC3)C)C

Origin of Product

United States

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